Valacyclovir hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Valacyclovir is synthesized through a multi-step chemical process that starts with the acyclovir as the core molecule. The synthesis involves the esterification of acyclovir with L-valine to improve the drug's oral bioavailability significantly. This process is crucial because acyclovir itself has poor oral bioavailability, and valacyclovir's design as a prodrug allows for enhanced absorption and, subsequently, conversion into the active drug, acyclovir, upon metabolism (Beutner, 1995).
Applications De Recherche Scientifique
Valacyclovir hydrochloride (VCV) is the L-valyl ester prodrug of aciclovir and has demonstrated antiviral activity against herpes simplex virus types, 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) .
-
Pharmacokinetics of Valacyclovir
- Field : Pharmacology
- Application : Valacyclovir is used in the treatment of diseases caused by herpesviruses (e.g., herpes zoster), as well as in prophylaxis against acquisition of infection (e.g., in cytomegalovirus (CMV)- seronegative transplant recipients) and suppression of latent disease (e.g., genital herpes) .
- Method : Modification of aciclovir by valine esterification, producing valaciclovir, results in significant increases in systemic aciclovir plasma levels .
- Results : The enhanced pharmacokinetics of valaciclovir have translated into improvements in clinical efficacy and patient convenience .
-
Kinetics and Mechanistic Investigations
- Field : Chemistry
- Application : The kinetics of Permanganate (MnO4−) oxidation of valacyclovir hydrochloride has been studied .
- Method : The reaction was studied spectrophotometrically at a constant ionic strength of 0.1 mol dm−3 .
- Results : The reaction exhibited a 2:1 stoichiometry (MnO4− :VCH) and was studied over a wide range of experimental conditions .
-
Bioavailability Improvement
- Field : Pharmacology
- Application : Valacyclovir is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir. This structural modification results in the achievement of plasma aciclovir concentrations superior to those obtained with oral aciclovir, while requiring less frequent administration .
- Method : The exact mechanism of increased absorption with valaciclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
- Results : Valaciclovir is at least as effective as oral aciclovir for a number of indications .
-
Oxidation Studies
- Field : Chemistry
- Application : The oxidation of Valacyclovir hydrochloride by permanganate has been studied .
- Method : The reaction was studied spectrophotometrically at a constant ionic strength of 0.1 mol dm−3 .
- Results : The reaction exhibited a 2:1 stoichiometry (MnO4− :VCH) and was studied over a wide range of experimental conditions .
-
Treatment of Uncomplicated Herpes Zoster in Immunocompromised Patients
- Field : Infectious Diseases
- Application : A dosage of 1 g of valacyclovir 3 times per day (TID) for 7 days has already been shown to be superior to an oral dosage of 800 mg aciclovir 5 times per day for 7 days in immunocompetent individuals. The objective of this study was to assess the safety and efficacy of an oral dosage of valacyclovir, 1 g TID versus 2 g TID, for the treatment of herpes zoster in immunocompromised patients .
- Method : In this double-blind study, 87 immunocompromised patients with clinical evidence of localized herpes zoster were randomized to receive oral valacyclovir therapy for 7 days, either 1 g TID or 2 g TID, within 72 h after onset of zoster rash .
- Results : Participants in both arms of the study demonstrated similar median times to full crusting of the rash (8 days), and both dosages were safe and effective therapies for reduction of zoster-associated pain and abnormal sensations in the immunocompromised patient population .
-
Treatment of Diseases Caused by Herpesviruses
- Field : Pharmacology
- Application : Aciclovir has been shown to be effective in the treatment of disease caused by herpesviruses (e.g. herpes zoster), as well as in prophylaxis against acquisition of infection [e.g. in cytomegalovirus (CMV)- seronegative transplant recipients] and suppression of latent disease (e.g. genital herpes) .
- Method : The prodrug, valaciclovir, is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir. This structural modification results in the achievement of plasma aciclovir concentrations superior to those obtained with oral aciclovir, while requiring less frequent administration .
- Results : Valaciclovir is at least as effective as oral aciclovir for a number of indications .
Safety And Hazards
Before taking valacyclovir hydrochloride, patients should inform their healthcare provider about any allergies to valacyclovir hydrochloride or any other medicines, any medical conditions they have or have had, and anything that could affect their ability to take medicines . Valacyclovir hydrochloride can be harmful to the kidneys, and these effects are increased when it is used together with other medicines that can harm the kidneys .
Orientations Futures
Valacyclovir hydrochloride is widely used in the treatment and prophylaxis of viral infections in humans, particularly infections caused by the herpes group of viruses . It continues to be an important part of hepatitis, HIV, and cytomegalovirus drug regimens .
Relevant Papers
Several papers have been published on the synthesis , formulation , and crystal transformation relationships of Valacyclovir hydrochloride. These papers provide valuable insights into the properties and applications of this antiviral drug.
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDBUOENGJMLV-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044210 | |
Record name | Valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valacyclovir hydrochloride | |
CAS RN |
124832-27-5 | |
Record name | Valacyclovir hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124832-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valacyclovir hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valacyclovir hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALACYCLOVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.